3N-(2'-Fluoroethyl)benperidol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

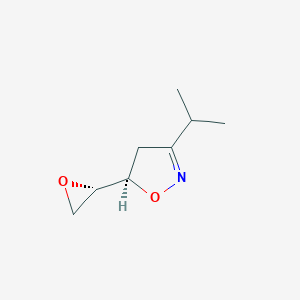

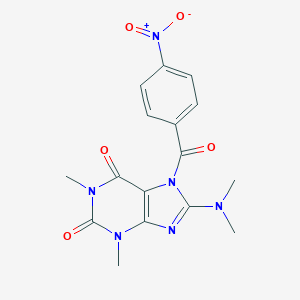

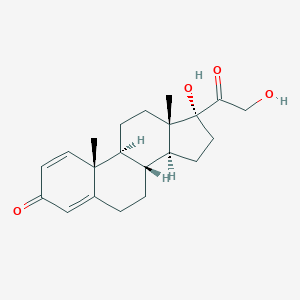

3N-(2'-Fluoroethyl)benperidol, also known as FEP, is a synthetic compound that belongs to the class of butyrophenones. It is a potent dopamine antagonist that has been used extensively in scientific research to study the mechanisms of dopamine signaling and its role in various physiological and pathological conditions.

Mecanismo De Acción

3N-(2'-Fluoroethyl)benperidol acts as a potent dopamine antagonist by binding to and blocking the dopamine D2 receptor. This results in a decrease in dopamine signaling and a subsequent decrease in the activity of dopaminergic neurons. 3N-(2'-Fluoroethyl)benperidol also has some affinity for other neurotransmitter receptors, including serotonin and histamine receptors, but its primary mechanism of action is through dopamine antagonism.

Efectos Bioquímicos Y Fisiológicos

3N-(2'-Fluoroethyl)benperidol has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to decrease the release of dopamine in the striatum, a brain region that plays a key role in motor control and reward processing. 3N-(2'-Fluoroethyl)benperidol has also been shown to decrease locomotor activity and induce catalepsy in rodents, which is consistent with its dopamine antagonism. In addition, 3N-(2'-Fluoroethyl)benperidol has been shown to have antipsychotic-like effects in animal models of schizophrenia and has been used as a reference compound in the development of new antipsychotic drugs.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 3N-(2'-Fluoroethyl)benperidol in lab experiments is its high potency and selectivity for the dopamine D2 receptor. This allows for precise manipulation of dopamine signaling and the study of its effects on behavior and physiology. However, 3N-(2'-Fluoroethyl)benperidol also has some limitations, including its short half-life and potential off-target effects on other neurotransmitter systems. In addition, 3N-(2'-Fluoroethyl)benperidol has been shown to induce hyperprolactinemia, which can confound some experimental outcomes.

Direcciones Futuras

There are several future directions for research on 3N-(2'-Fluoroethyl)benperidol and its role in dopamine signaling. One area of interest is the development of new drugs that target the dopamine D2 receptor with greater selectivity and fewer side effects. Another area of interest is the use of 3N-(2'-Fluoroethyl)benperidol in combination with other drugs to study the interactions between dopamine and other neurotransmitter systems. Finally, 3N-(2'-Fluoroethyl)benperidol could be used in clinical trials to evaluate its potential therapeutic efficacy in the treatment of various neurological and psychiatric disorders.

Métodos De Síntesis

The synthesis of 3N-(2'-Fluoroethyl)benperidol involves the reaction of 2-(2-fluoroethoxy)ethylamine with 3-(1-benzyl-1H-1,2,3-triazol-4-yl)benzoic acid in the presence of a copper catalyst. The reaction proceeds via a click reaction mechanism and yields 3N-(2'-Fluoroethyl)benperidol as a white crystalline solid with a melting point of 160-162°C.

Aplicaciones Científicas De Investigación

3N-(2'-Fluoroethyl)benperidol has been widely used in scientific research to study the role of dopamine signaling in various physiological and pathological conditions. It has been used as a tool to investigate the molecular mechanisms of dopamine receptor activation and signaling, as well as to study the effects of dopamine antagonism on behavior and physiology. 3N-(2'-Fluoroethyl)benperidol has also been used in preclinical studies to evaluate its potential therapeutic efficacy in the treatment of various neurological and psychiatric disorders.

Propiedades

Número CAS |

146436-64-8 |

|---|---|

Nombre del producto |

3N-(2'-Fluoroethyl)benperidol |

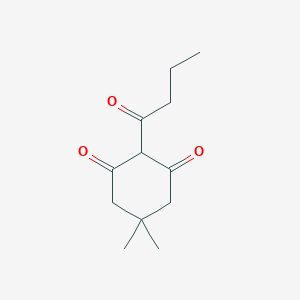

Fórmula molecular |

C24H27F2N3O2 |

Peso molecular |

427.5 g/mol |

Nombre IUPAC |

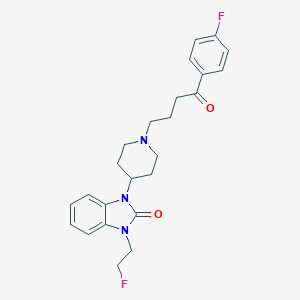

1-(2-fluoroethyl)-3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]benzimidazol-2-one |

InChI |

InChI=1S/C24H27F2N3O2/c25-13-17-28-21-4-1-2-5-22(21)29(24(28)31)20-11-15-27(16-12-20)14-3-6-23(30)18-7-9-19(26)10-8-18/h1-2,4-5,7-10,20H,3,6,11-17H2 |

Clave InChI |

GPNFFAGPGDOGIZ-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1N2C3=CC=CC=C3N(C2=O)CCF)CCCC(=O)C4=CC=C(C=C4)F |

SMILES canónico |

C1CN(CCC1N2C3=CC=CC=C3N(C2=O)CCF)CCCC(=O)C4=CC=C(C=C4)F |

Otros números CAS |

146436-64-8 |

Sinónimos |

3N-(2'-fluoroethyl)benperidol F-FEB |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

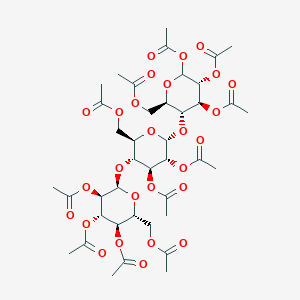

![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B133409.png)

![(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B133438.png)